4-bromo-3,5-dimethyl-1-{[5-(1H-pyrazol-1-ylcarbonyl)-2-furyl]methyl}-1H-pyrazole
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Overview
Description
{5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE is a complex organic compound characterized by its unique structure, which includes a bromo-substituted pyrazole ring and a furan ring
Preparation Methods
The synthesis of {5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the bromination of 3,5-dimethyl-1H-pyrazole, followed by the formation of a pyrazole-furan linkage through a series of condensation and cyclization reactions. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophilic substitution reactions
Scientific Research Applications
{5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of {5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to {5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE include other bromo-substituted pyrazoles and furan derivatives. These compounds share structural similarities but may differ in their reactivity and applications. For example, dichloroanilines are another class of compounds with halogen substitutions that exhibit different chemical and biological properties .
Properties
Molecular Formula |
C14H13BrN4O2 |
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Molecular Weight |
349.18 g/mol |
IUPAC Name |
[5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-yl]-pyrazol-1-ylmethanone |
InChI |
InChI=1S/C14H13BrN4O2/c1-9-13(15)10(2)19(17-9)8-11-4-5-12(21-11)14(20)18-7-3-6-16-18/h3-7H,8H2,1-2H3 |
InChI Key |
PYDFQFDLHDAVEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N3C=CC=N3)C)Br |
Origin of Product |
United States |
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